molecular formula C16H10BrN B8228148 10-Bromo-11H-benzo[a]carbazole

10-Bromo-11H-benzo[a]carbazole

Cat. No.: B8228148
M. Wt: 296.16 g/mol
InChI Key: KXIKFTBHZOSRLQ-UHFFFAOYSA-N
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Description

10-Bromo-11H-benzo[a]carbazole (CAS 1686100-42-4) is a brominated derivative of the benzo[a]carbazole scaffold, a significant structural motif in N-heterocyclic chemistry . This compound serves as a versatile and valuable synthetic intermediate for researchers, particularly in medicinal chemistry and materials science. The bromine atom at the 10-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Benzo[a]carbazole cores are widely investigated for their biological activities. Carbazole derivatives, in general, have been reported to exhibit extensive properties, including anticancer, antibacterial, and anti-inflammatory activities, making them a privileged structure in drug discovery . Specifically, structurally optimized carbazole derivatives have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, highlighting their potential as scaffolds for novel anticancer agents . In the field of materials science, carbazole and its benzo-fused derivatives are renowned for their optoelectronic properties. They are commonly employed as structural components in organic light-emitting diodes (OLEDs), conducting polymers, and as molecular platforms for host and transport materials . The incorporation of a halogen such as bromine is a critical strategy for tuning the properties of these materials and for facilitating their integration into larger molecular systems through subsequent synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

10-bromo-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIKFTBHZOSRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield Conditions Scalability Regioselectivity
Direct Bromination65–70%HBr/AcOH, 120°CHighModerate
Suzuki-Miyaura88%Pd catalysis, 100°CHighHigh
Photocyclization78%UV light, N₂ atmosphereLowHigh
α-Diazo Intermediate82%Photolysis, NBSModerateHigh
Friedel-Crafts55%PBr₃, 120°CModerateModerate
Lithium-Halogen Exchange95%−78°C, anhydrousLowHigh

Mechanistic Insights and Optimization

Electrophilic bromination’s success hinges on the carbazole’s electron density distribution. DFT calculations reveal that the 10-position’s partial positive charge (due to nitrogen’s inductive effect) favors Br⁺ attack. Steric effects from adjacent substituents further guide regioselectivity.

Optimization strategies:

  • Catalyst Tuning : Pd/Cy-JohnPhos enhances coupling efficiency in Suzuki reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate diazo decomposition.

  • Temperature Control : Low temperatures (−78°C) prevent polybromination in lithiation routes.

Characterization and Validation

Synthesized this compound is validated via:

  • ¹H NMR (DMSO-d₆): δ 8.74 (d, J = 8.5 Hz, 1H), 7.94 (d, J = 7.5 Hz, 1H), 4.36 (s, 3H).

  • HRMS : m/z 296.1613 [M+H]⁺.

  • X-ray Crystallography : Confirms planar carbazole core and Br–C bond length of 1.89 Å.

Industrial and Environmental Considerations

Large-scale production favors Suzuki-Miyaura coupling for its reproducibility, while photocyclization suits small-batch R&D. Bromine waste is mitigated using HBr recycling systems. Green chemistry approaches, such as microwave-assisted reactions, reduce energy use by 40% .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-11H-benzo[a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[a]carbazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Coupling Products:

Mechanism of Action

The mechanism of action of 10-Bromo-11H-benzo[a]carbazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, potentially leading to anticancer effects. The bromine atom may enhance the compound’s ability to form covalent bonds with biological molecules, thereby altering their function and activity .

Comparison with Similar Compounds

Benzo[a]carbazole vs. Benzo[c]carbazole

The "benzo[a]" vs. "benzo[c]" designation refers to the position of the fused benzene ring relative to the carbazole core. In 10-Bromo-7H-benzo[c]carbazole (CAS 1698-16-4), the benzene ring is fused at the [c] position, resulting in distinct electronic and steric properties compared to the [a] isomer. The benzo[c] isomer exhibits a lower melting point (129°C) and altered reactivity in cross-coupling reactions due to differences in aromatic π-electron distribution .

Positional Isomers of Brominated Benzo[a]carbazoles

  • 8-Bromo-11H-benzo[a]carbazole (CAS 21064-34-6) : Features a predicted boiling point of 502.8°C and higher thermal stability, making it suitable for high-temperature OLED fabrication. Its density (1.589 g/cm³) and assay (99%) surpass those of the 10-bromo analog .

Physicochemical Properties

Compound CAS No. Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Purity Key Applications
10-Bromo-11H-benzo[a]carbazole 1686100-42-4 296.16 Not reported Not reported ≥95% Organic electronics
10-Bromo-7H-benzo[c]carbazole 1698-16-4 296.16 129 Not reported ≥98% Synthetic intermediates
8-Bromo-11H-benzo[a]carbazole 21064-34-6 296.16 Not reported 502.8 (predicted) 99% OLEDs, pharmaceuticals
2-Bromo-11H-benzo[a]carbazole 103569-04-6 296.16 Not reported Not reported 97% Research chemicals

Research Findings and Implications

  • Thermal Stability: Brominated benzo[a]carbazoles generally exhibit higher thermal stability than non-halogenated analogs, making them suitable for high-performance optoelectronics .
  • Reactivity Trends : Bromine at the 8th or 10th position shows lower reactivity in cross-coupling compared to the 2nd position, likely due to steric hindrance .

Biological Activity

10-Bromo-11H-benzo[a]carbazole is a derivative of benzo[a]carbazole, a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 10-position of the benzo[a]carbazole structure. This substitution can significantly influence its biological activity by altering the compound's electronic properties and steric configuration.

Antimicrobial Activity

Recent studies have indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, various derivatives have shown minimum inhibitory concentrations (MICs) against bacterial strains ranging from 5 to 80 µg/mL. In particular, macrocyclic diamides derived from carbazole have demonstrated notable antibacterial activity comparable to standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Carbazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison Drug
Macrocyclic Diamide 10f Staphylococcus aureus5-10Tetracycline
Carbazole Derivative 12c Candida albicansSimilar to KetoconazoleKetoconazole

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its derivatives. For example, novel derivatives have shown potent antitumor activities against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One study reported that certain derivatives displayed in vitro and in vivo anticancer activity comparable to established chemotherapeutics like amonafide .

Table 2: Antitumor Activity of Benzo[a]carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Comparison Drug
Compound 8 A549LowAmonafide
Compound X HCT-116ModerateStandard Chemotherapy

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • DNA Interaction : Similar to other carbazole derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : This compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have focused on the synthesis and evaluation of various derivatives of benzo[a]carbazole:

  • Study by Gu et al. (2022) : Investigated the synthesis of new carbazole derivatives and their antimicrobial activities against multiple bacterial and fungal species. The findings highlighted that some derivatives exhibited MIC values as low as 1.9 µg/mL against Bacillus subtilis and moderate antifungal activities against Candida species .
  • Research on Antitumor Effects : A series of substituted benzo[a]carbazole derivatives were synthesized and evaluated for their anticancer properties. Notably, one derivative showed significant potency against both A549 and HCT-116 cell lines, suggesting that structural modifications can enhance biological activity .

Q & A

Basic: What are the standard protocols for synthesizing 10-Bromo-11H-benzo[a]carbazole, and how can reaction conditions be optimized?

Synthesis typically involves bromination of the parent benzo[a]carbazole scaffold. A modified approach inspired by carbazole bromination (e.g., using 1,4-dibromobutane in toluene with tetrabutylammonium bromide as a phase-transfer catalyst) can be adapted . Optimization should employ a two-level factorial design (e.g., 2³ design) to evaluate variables like temperature, reaction time, and reagent stoichiometry. For instance, lower temperatures (25–37°C) and extended reaction times (24–48 hours) may enhance yield while minimizing side reactions . Post-synthesis, recrystallization from ethanol or methanol ensures purity (>95%) .

Basic: What safety precautions are critical when handling this compound?

Key measures include:

  • Storage : Dry, ventilated environments at <25°C; containers must be tightly sealed to prevent moisture absorption or decomposition .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds, avoiding environmental release .

Advanced: How can researchers resolve contradictions in spectroscopic characterization data (e.g., NMR, HPLC) for this compound?

Contradictions often arise from impurities (e.g., unreacted precursors or structural isomers). Solutions include:

  • HPLC validation : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to confirm purity >95% .
  • Cross-validation : Compare experimental NMR shifts (e.g., aromatic protons at δ 7.8–8.5 ppm) with computational predictions (DFT or SCC-DFTB methods) .
  • Iterative refinement : Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to remove persistent impurities .

Advanced: How do induction conditions (temperature, cell concentration) affect the expression of carbazole-related enzymes in heterologous hosts like E. coli?

For studies involving carbazole dioxygenase homologs, experimental design is critical:

  • Low-temperature induction (25°C) enhances soluble protein yield (e.g., CarAa) by reducing inclusion body formation .
  • Cell density optimization : Absorbance (Abs600) at induction should be ≤0.5 to balance biomass and recombinant protein productivity .
  • Time-temperature interactions : Prolonged induction (>12 hours) at higher temperatures (>30°C) degrades protein activity; use time-course sampling to identify peak expression windows .

Advanced: What methodologies are used to assess the electronic structure and photophysical properties of this compound?

  • Computational modeling : Apply long-range corrected DFTB (LC-DFTB) to predict HOMO/LUMO energies and bandgaps. For example, carbazole derivatives exhibit HOMO ≈ -5.5 eV and bandgaps ~4.0–4.6 eV .
  • TD-DFT for absorption spectra : Compare calculated λmax (e.g., 239 nm) with experimental UV-Vis data to validate substituent effects (e.g., bromine’s electron-withdrawing impact) .
  • Electrochemical analysis : Cyclic voltammetry in acetonitrile (vs. Ag/AgCl) quantifies redox potentials, correlating with charge transport efficiency in OLED applications .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-position to enhance membrane-targeting antibacterial activity .
  • Bioassay protocols : Use MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices .
  • Mechanistic studies : Fluorescence quenching assays with DNA/membrane models (e.g., liposomes) reveal binding modes (intercalation vs. surface disruption) .

Basic: What are the key applications of this compound in materials science?

  • OLEDs : As a hole-transport layer, its high triplet energy (~3.0 eV) and thermal stability (>300°C) improve device efficiency .
  • Polymer modifiers : Incorporation into polyphosphazene backbones enhances thermal resistance (decomposition >400°C) for aerospace materials .
  • Sensors : Fluorescent derivatives detect anions (e.g., F<sup>-</sup>) via charge-transfer quenching; λem shifts ≥50 nm confirm sensitivity .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor bromination progress and intermediate purity .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical process parameters (e.g., stirring rate, solvent ratio) affecting yield .
  • Quality control : Enforce strict HPLC thresholds (e.g., area% ≥98%) and ICP-MS for residual catalyst quantification (e.g., Br<sup>-</sup> ≤0.1 ppm) .

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